(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

Descripción general

Descripción

“(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH” is a synthetic peptide with potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process generally includes:

Activation of Amino Acids: Using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Often involves the oxidation of methionine or cysteine residues.

Reduction: Reduction of disulfide bonds to free thiols.

Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific amino acid residues involved and the conditions used. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, while reduction can break these bonds.

Aplicaciones Científicas De Investigación

Chemistry: As building blocks for more complex molecules.

Biology: As tools for studying protein-protein interactions.

Medicine: As potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

Industry: In the development of new materials and biotechnological applications.

Mecanismo De Acción

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Inhibiting or activating enzymatic activity.

Proteins: Interacting with other proteins to influence their function.

Comparación Con Compuestos Similares

Similar Compounds

H-Pyr-D-His-Trp-Ser-Tyr-D-His-Leu-Arg-Pro-NHEt: A similar peptide without the benzyl group on the histidine residue.

H-Pyr-D-His-Trp-Ser-Tyr-D-His(1-Me)-Leu-Arg-Pro-NHEt: A similar peptide with a methyl group instead of a benzyl group.

Uniqueness

The uniqueness of “(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH” lies in the presence of the benzyl group on the histidine residue, which can influence its biological activity and interactions with molecular targets.

Actividad Biológica

The compound (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), designed to enhance biological activity while reducing side effects associated with natural LHRH. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

LHRH and its analogs primarily function by binding to LHRH receptors (LHRH-R), which are overexpressed in various hormone-dependent cancers such as prostate and breast cancer. Upon binding, these peptides stimulate the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland, which in turn regulate gonadal steroid production. The unique modifications in the structure of this compound enhance its stability and receptor affinity compared to natural LHRH .

Antiproliferative Effects

Research indicates that LHRH analogs exhibit direct antiproliferative effects on cancer cells. For instance, studies involving prostate cancer cell lines such as LNCaP and DU 145 demonstrated that glycosylated LHRH analogs significantly inhibited cell growth. The compound this compound has shown promising results in enhancing this effect due to its modified structure that increases metabolic stability .

Enzymatic Stability

The stability of this compound in biological systems is crucial for its efficacy. Studies have shown that modifications at specific positions within the peptide sequence can protect it from enzymatic degradation. For example, substituting Gly with D-amino acids has been shown to increase the half-life of the peptide in human plasma significantly .

Case Studies

- Study on Prostate Cancer Cells : In a study examining the effects of various LHRH analogs on prostate cancer cells, it was found that this compound exhibited a significant reduction in cell viability at concentrations as low as 5 nM after 48 hours of treatment. This suggests a potent antiproliferative effect attributed to enhanced receptor binding and prolonged action due to structural modifications .

- Targeted Drug Delivery : Another study explored the use of LHRH analogs for targeted drug delivery systems in cancer therapy. The incorporation of this compound into drug conjugates demonstrated improved cytostatic effects on LHRH-R expressing tumors, highlighting its potential for selective targeting in therapeutic applications .

Data Tables

| Parameter | Value |

|---|---|

| Antiproliferative IC50 | 5 nM (in prostate cancer cells) |

| Plasma Half-Life | Increased significantly compared to natural LHRH |

| Gonadotropin Release | Significant stimulation observed at 5 nM concentration |

Propiedades

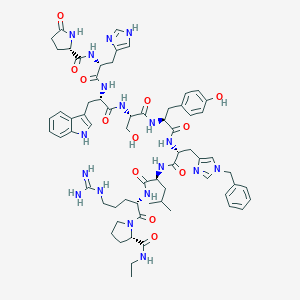

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52+,53+,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXHVIJIIXKSOE-TYIUZRSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134009-10-2 | |

| Record name | 134009-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.